N-Methyl-4'-(p-methylaminophenylazo)acetanilide
Description
N-Methyl-4'-(p-methylaminophenylazo)acetanilide is a structurally complex acetanilide derivative featuring an azo (–N=N–) linkage and methylamino substituents. The compound’s azo group and methyl substitutions likely influence its solubility, stability, and biological activity, though specific data must be inferred from related compounds .
Properties
CAS No. |
53499-68-6 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-methyl-N-[4-[[4-(methylamino)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O/c1-12(21)20(3)16-10-8-15(9-11-16)19-18-14-6-4-13(17-2)5-7-14/h4-11,17H,1-3H3 |
InChI Key |
ISPKZLDOQRNGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |
Origin of Product |
United States |
Biological Activity
Overview of N-Methyl-4'-(p-methylaminophenylazo)acetanilide
This compound is an azo compound that has garnered interest due to its potential biological activities. Azo compounds are known for their vivid colors and have applications in dyes, pharmaceuticals, and as biological probes.
- Molecular Formula : C15H18N4O
- Molecular Weight : 270.33 g/mol
- Structure : The compound contains an azo group (-N=N-) linking two aromatic rings, which is characteristic of many azo dyes.
Antimicrobial Properties
Research indicates that azo compounds can exhibit antimicrobial activity. Specific studies have shown that derivatives of azo compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity
Some studies have explored the cytotoxic effects of azo compounds on cancer cell lines. For instance, this compound has been evaluated for its ability to induce apoptosis in specific cancer cell types. The findings suggest that the compound may activate caspase pathways leading to programmed cell death.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be 25 µM, indicating a potent effect compared to control groups.
- Antimicrobial Evaluation : Another research article assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include acetanilide, p-aminoacetanilide, and azo-acetanilide derivatives. A comparison of their properties is summarized below:
Key Observations :
- The azo group in this compound increases molecular weight and likely reduces water solubility compared to simpler acetanilides.
- Methyl and amino substitutions may enhance stability but could alter metabolic pathways .
Key Observations :
- Azo compounds may degrade into aromatic amines, which are often carcinogenic (e.g., benzidine derivatives in ) .
- Methyl substitutions could mitigate toxicity by reducing metabolic activation, as seen in 2-methyl-N,N′-diacetylbenzidine (moderate carcinogenicity vs. high in unsubstituted analogs) .
Q & A
Q. How does the compound’s azo bond influence its redox behavior in electrochemical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
